2-chloro-6-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
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Overview
Description
“2-chloro-6-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide” is a chemical compound with the molecular formula C12H9ClFNO2 . It’s a complex organic compound that contains several functional groups, including a benzamide, furan, and thiophene .
Synthesis Analysis
The synthesis of such a compound could potentially involve several steps. One possible method could involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The benzamide group contains a benzene ring attached to an amide group. The furan is a heterocyclic compound containing a five-membered ring with four carbon atoms and one oxygen atom. The thiophene is another heterocyclic compound, similar to furan, but with a sulfur atom replacing the oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. For instance, it could undergo reactions typical for benzamides, furans, and thiophenes. The Suzuki–Miyaura coupling mentioned earlier could be one such reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Unfortunately, detailed information about its properties such as melting point, boiling point, and density is not available from the current search results .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry. The presence of the furan and thiophene rings could potentially offer unique electronic and steric effects, enhancing the efficiency of cross-coupling reactions .
Organic Synthesis of Heterocycles
The furan and thiophene moieties within the compound’s structure make it a valuable precursor for synthesizing various heterocyclic compounds. These heterocycles are crucial in pharmaceuticals and agrochemicals due to their biological activities .
Advanced Material Development
The compound’s unique structure could be explored for the development of advanced materials, such as organic semiconductors. The electron-rich furan and thiophene could contribute to charge transport properties in electronic devices .
Catalysis
In catalysis, this compound might act as a ligand for transition metal catalysts, potentially improving the catalytic activity and selectivity for various chemical transformations .
Biological Probes
Due to its distinctive structural features, this compound could serve as a biological probe. It can be used to study biological systems, particularly in understanding protein-ligand interactions within cells .
Pharmaceutical Research
The benzamide moiety is commonly found in bioactive molecules; thus, this compound could be a candidate for drug discovery, especially in the design of new therapeutic agents .
Fluorescence Studies
The compound’s structure suggests potential fluorescence properties, making it useful for fluorescence studies and imaging applications in biological research .
Environmental Sensing
Lastly, the compound could be applied in environmental sensing technologies due to its potential reactivity with various environmental pollutants, aiding in the detection and quantification of harmful substances .
Safety and Hazards
Future Directions
The future directions for research on this compound could be quite diverse, given its complex structure. It could be of interest in various fields, including organic chemistry, medicinal chemistry, and materials science. Further studies could focus on exploring its synthesis, reactivity, mechanism of action, and potential applications .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3S/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYJBUHMCCEAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide |
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